Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine is a chemical compound with the molecular formula . This compound is a derivative of piperazine, characterized by a six-membered ring containing two nitrogen atoms. It is primarily studied for its potential biological activities and applications in medicinal chemistry, particularly in the context of neurological disorders and as a building block for more complex molecules in organic synthesis.
This compound can be synthesized through various chemical methods, often involving the reaction of 1-phenylpiperazine with alkylating agents. It is available from chemical suppliers and is utilized in academic and industrial research settings.
Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine falls under the classification of amines, specifically secondary amines due to the presence of two organic groups attached to the nitrogen atom. It is also classified as a piperazine derivative, which is significant in pharmacological studies.
The synthesis of methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine typically involves a one-step alkylation process. A common method includes the reaction of 1-phenylpiperazine with 2-chloro-N-methylethanamine under basic conditions.
Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine can participate in several types of chemical reactions:
The mechanism of action for methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine primarily involves its interaction with biological targets, particularly enzymes and receptors:
Research indicates that this compound's stability under normal laboratory conditions allows it to maintain its efficacy over time, making it a candidate for further pharmacological exploration.
The compound's stability and reactivity profiles have been characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, which provides insights into its structural features and dynamics in solution.
Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine has several applications across various fields:
The core structure of Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine (IUPAC: N-methyl-2-(4-phenylpiperazin-1-yl)ethanamine; MW: 219.33 g/mol, C₁₃H₂₁N₃) comprises two key moieties: a piperazine ring and an ethylamine chain. Retrosynthetic disconnection reveals two primary synthons:
Alternative routes involve reductive amination of 2-(4-phenylpiperazin-1-yl)acetaldehyde with methylamine or nucleophilic substitution of 2-(4-phenylpiperazin-1-yl)ethanamine (MW: 205.31 g/mol) with methyl iodide [8] [4]. Computational analyses (e.g., Molinspiration) predict logP values of ~1.9–2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration [9].
Table 1: Retrosynthetic Pathways for Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine
Approach | Synthon A | Synthon B | Key Bond Formed |
---|---|---|---|
N-Alkylation | 4-Phenylpiperazine | N-Methyl-2-chloroethylamine | Cₐₗᵢₚₕₐₜᵢc-N (piperazine) |
Reductive Amination | 2-(4-Phenylpiperazin-1-yl)acetaldehyde | Methylamine | C-N (ethylamine chain) |
Post-functionalization | 2-(4-Phenylpiperazin-1-yl)ethanamine | CH₃I | N-CH₃ |
N-Alkylation of 4-phenylpiperazine with N-methyl-2-chloroethylamine represents the most scalable route. Optimization focuses on:
Microwave-assisted synthesis reduces reaction times from 12 hours to 30–45 minutes while maintaining yields >90% [9]. For sensitive substrates, N-Boc-protected ethylamine derivatives can be alkylated, followed by deprotection with trifluoroacetic acid (TFA).
Table 2: Catalytic N-Alkylation Optimization Parameters
Condition | Standard Method | Optimized Method | Yield Impact |
---|---|---|---|
Catalyst | None | KI (10 mol%) | +25–30% |
Solvent | Ethanol | 1,4-Dioxane | +15% |
Temperature | Reflux (110°C) | 80°C (MW-assisted) | Time reduction 4x |
Base | None | Triethylamine (1.5 eq.) | Purity +98% |
The tertiary amine group in Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine serves as a handle for structural diversification:
Electrochemical methods enable oxidative C–H functionalization α to nitrogen, introducing carbonyls or hydroxy groups without protecting groups [5]. These modifications optimize pharmacokinetic properties while retaining the core scaffold’s bioactivity.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7